6,7-difluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide -

6,7-difluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide

Catalog Number: EVT-4469830
CAS Number:
Molecular Formula: C15H7F2N3O2
Molecular Weight: 299.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Difluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide belongs to the class of quinoxaline 1,4-dioxide derivatives. This class of compounds has gained significant interest in drug discovery due to their diverse biological activities. [] Within this class, 6,7-difluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide has been explored for its potential as a hypoxia-selective cytotoxic agent. []

Applications
  • Hypoxia-selective cytotoxic agents: These compounds demonstrate selective toxicity towards hypoxic cells, a common feature of solid tumors. [, , ] Their ability to exploit the hypoxic microenvironment of tumors makes them promising candidates for anticancer drug development.
  • Radiosensitizers: Certain quinoxaline 1,4-dioxides have shown the ability to enhance the sensitivity of cancer cells to radiation therapy. [, , ] This property can potentially improve the efficacy of radiotherapy in treating cancers.
  • Anti-mycobacterial, anti-trichomonas, and anti-candida agents: Quinoxaline 1,4-dioxides have demonstrated in vitro activity against Mycobacterium tuberculosis, Trichomonas vaginalis, and Candida species, suggesting their potential application as antimicrobial agents. [, ]

7-Amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides

    Compound Description: This series of compounds represents a novel group of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides synthesized using a regioselective Beirut reaction. They have shown significant cytotoxic activity against breast cancer cell lines in both normoxic and hypoxic conditions, with IC50 values ranging from 0.1 to 7.6 μM [, ]. Notably, these derivatives demonstrated the ability to overcome multidrug resistance in tumor cells associated with P-glycoprotein overexpression. Some compounds in this series, particularly those with halogen substitutions at the 6-position and amino group at the 7-position, have shown strong potential for targeting hypoxia and drug resistance in cancer cells by inhibiting HIF-1α and inducing apoptosis [, ].

7-(3-Aminopyrrolidinyl)-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide (LCTA-2645)

    Compound Description: LCTA-2645 is a water-soluble derivative of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide synthesized via the Beirut reaction. This compound exhibits potent cytotoxic activity against breast cancer cell lines, particularly under hypoxic conditions []. It displays a high hypoxic cytotoxicity ratio (HCR), indicating its preferential toxicity towards hypoxic cells, a characteristic commonly observed in effective anticancer agents.

6-Substituted quinoxaline-2-carbonitrile 1,4-dioxides

    Compound Description: This category comprises a series of novel 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides, initially synthesized unexpectedly during the investigation of the Beirut reaction []. These compounds are regioisomers of the more commonly studied 7-substituted quinoxaline-2-carbonitrile 1,4-dioxides. Research indicates that the yield of the 6-isomer increases with the electron-withdrawing nature of the substituent on the benzofuroxan starting material used in the Beirut reaction. The anticancer activity and hypoxia selectivity of these 6-substituted derivatives differ significantly from their 7-substituted counterparts, suggesting a strong influence of the substitution position on the biological activity [].

2-Benzoyl-6,7-dichloro-3-phenylquinoxaline 1,4-dioxide

    Compound Description: This compound is a quinoxaline 1,4-dioxide derivative that has been investigated for its radiosensitizing effects in cancer treatment [, , ]. Studies have explored its mechanisms of action, particularly its ability to enhance the cytotoxic effects of radiation therapy under both oxic and hypoxic conditions [, , ].

3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides

    Compound Description: This group of compounds represents a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides with varying electron-donating and electron-withdrawing substituents at the 6- and/or 7-positions []. These compounds have been investigated for their toxicity to hypoxic cells, demonstrating their potential as hypoxia-selective cytotoxins for cancer therapy [].

6,7-Dichloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide (LCTA-2809)

    Compound Description: LCTA-2809 is a lead compound within a series of novel 3-aryl/heteroarylquinoxaline-2-carbonitrile 1,4-dioxides investigated for its anticancer properties []. It demonstrates potent cytotoxicity against breast cancer cell lines and displays a remarkable ability to circumvent multidrug resistance mediated by P-glycoprotein overexpression []. Mechanistically, LCTA-2809 inhibits hypoxia-induced HIF-1α activation and exerts its cytotoxic effects through p53-independent pathways, suggesting a distinct mode of action compared to traditional chemotherapeutic agents [].

6(7)-Amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivatives

    Compound Description: This class of compounds represents a series of novel HIF-1α inhibitors derived from the 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide scaffold [].

Properties

Product Name

6,7-difluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide

IUPAC Name

6,7-difluoro-4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile

Molecular Formula

C15H7F2N3O2

Molecular Weight

299.23 g/mol

InChI

InChI=1S/C15H7F2N3O2/c16-10-6-12-13(7-11(10)17)20(22)15(14(8-18)19(12)21)9-4-2-1-3-5-9/h1-7H

InChI Key

PCHLXCZGLCYUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+](=O)C3=CC(=C(C=C3N2[O-])F)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.